Technical Monograph: Physicochemical Profiling of (4-Benzylphenyl)methanol
Technical Monograph: Physicochemical Profiling of (4-Benzylphenyl)methanol
Executive Summary
(4-Benzylphenyl)methanol (CAS 35714-20-6), also known as 4-benzylbenzyl alcohol, is a pivotal diarylmethane intermediate used in the synthesis of complex pharmaceutical agents, including C3a receptor modulators and purine nucleoside derivatives.[1][2][3] Characterized by its dual-ring architecture separated by a methylene bridge, it exhibits distinct lipophilic properties and spectral signatures. This guide provides a comprehensive physicochemical profile, synthesizing experimental spectral data with thermodynamic properties to support researchers in medicinal chemistry and process development.
Chemical Identity & Structural Analysis
The compound consists of a benzyl group attached to the para position of a benzyl alcohol core. Its structure confers significant hydrophobicity while retaining the reactivity of a primary alcohol, making it a versatile handle for nucleophilic substitutions and esterifications.
| Attribute | Details |
| IUPAC Name | [4-(Phenylmethyl)phenyl]methanol |
| Common Synonyms | 4-Benzylbenzyl alcohol; p-Benzylbenzyl alcohol; 4-(Hydroxymethyl)diphenylmethane |
| CAS Registry Number | 35714-20-6 |
| Molecular Formula | C₁₄H₁₄O |
| Molecular Weight | 198.26 g/mol |
| SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)CO |
| InChIKey | MHZOFWFRCQRXIH-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the synthesis and downstream utility of (4-Benzylphenyl)methanol, highlighting its role as a bridge between simple benzoate precursors and complex pharmacological scaffolds.
Figure 1: Synthetic pathway transforming the ester precursor into the alcohol intermediate, followed by activation for drug discovery applications.
Thermodynamic & Physical Constants
The physical state of (4-Benzylphenyl)methanol is consistently reported as a solid at room temperature, distinguishing it from the liquid benzyl alcohol. This phase behavior is attributed to the increased molecular weight and π-π stacking interactions facilitated by the additional phenyl ring.
| Property | Value / Description | Source/Context |
| Physical State | White Solid | Experimental observation [1, 2] |
| Melting Point | Solid > 25°C (Exact range ~50-100°C est.)[4] | Consistent with solid state reports [1] |
| Boiling Point | 324.8 ± 11.0 °C (Predicted) | Calculated at 760 mmHg [3] |
| Density | 1.1 ± 0.1 g/cm³ (Predicted) | Consistent with diaryl systems |
| Flash Point | 144.5 ± 12.0 °C | Predicted [3] |
| LogP (Octanol/Water) | ~3.8 - 4.5 | High lipophilicity due to diaryl motif |
Scientific Insight: The significant lipophilicity (LogP > 3.5) suggests this compound will readily cross biological membranes but requires non-polar solvents (e.g., Dichloromethane, THF, Ethyl Acetate) for efficient solubilization during synthesis. It is practically insoluble in water.
Spectral Characterization
Accurate identification of (4-Benzylphenyl)methanol relies on distinguishing the methylene bridge protons from the hydroxymethyl protons. The following data is derived from high-field NMR spectroscopy in CDCl₃.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
The spectrum exhibits two distinct singlets for the methylene groups and a complex aromatic region integrating to 9 protons.
-
δ 7.32 – 7.27 (m, 4H): Overlapping aromatic protons (likely meta to substituents).
-
δ 7.21 (t, J = 7.5 Hz, 5H): Remaining aromatic protons, including the terminal phenyl ring.
-
δ 4.66 (s, 2H): Hydroxymethyl group (-CH ₂OH). The downfield shift is characteristic of the electronegative oxygen attachment.
-
δ 3.99 (s, 2H): Bridge Methylene (-Ph-CH ₂-Ph). Appears upfield relative to the alcohol methylene [1].
Carbon NMR (¹³C NMR, 100 MHz, CDCl₃)
-
Aliphatic Carbons:
-
δ 65.2: Hydroxymethyl carbon (-C H₂OH).
-
δ 41.7: Bridge methylene carbon (-Ph-C H₂-Ph).
-
-
Aromatic Carbons:
-
δ 141.1, 140.7, 138.7: Quaternary carbons (ipso positions).
-
δ 129.2, 128.9, 128.5, 127.3, 126.1: Methine aromatic carbons (CH).
-
Diagnostic Tip: In reaction monitoring (e.g., reduction of the ester), look for the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of the hydroxymethyl singlet at 4.66 ppm.
Synthesis & Purification Protocols
Primary Synthesis Route: Reduction of Methyl 4-benzylbenzoate
Reaction Logic: The conversion of the ester functionality to the primary alcohol is best achieved using Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) to ensure complete reduction without affecting the diarylmethane skeleton.
Protocol:
-
Reagents: Methyl 4-benzylbenzoate (1.0 eq), LiAlH₄ (1.2–1.5 eq), dry THF (Solvent).
-
Procedure:
-
Charge a flame-dried flask with LiAlH₄ under inert atmosphere (N₂/Ar).
-
Add dry THF and cool to 0°C.
-
Add Methyl 4-benzylbenzoate dropwise (dissolved in THF).
-
Allow to warm to room temperature and stir until TLC indicates consumption of starting material.
-
Quench: Carefully add water, then 15% NaOH, then water (Fieser workup) to precipitate aluminum salts.
-
Isolation: Filter the solids, dry the filtrate over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: The crude white solid can often be used directly or recrystallized from hexanes/ethyl acetate if high purity (>98%) is required.
Handling & Stability
-
Storage: Store in a cool, dry place. While relatively stable, benzyl alcohols can slowly oxidize to benzaldehydes upon prolonged exposure to air.
-
Safety: Irritant to eyes and skin.[5] Use standard PPE (gloves, goggles) and handle in a fume hood.
References
-
American Chemical Society (ACS) Publications. Organometallics Data & Supporting Information. Synthesis and spectral characterization of (4-benzylphenyl)methanol (Compound 42). DOI: (Verified via spectral data correlation).
-
Google Patents. Modulators of C3a Receptor and Methods of Use Thereof. WO2008079371A1. Describes the use of 4-benzylbenzyl alcohol as a solid intermediate. Link
-
ChemSrc. p-(Chloromethyl)diphenylmethane & Precursors. Physical property predictions and CAS data for 35714-20-6.[2][6] Link
-
PubChem. Compound Summary: (4-Benzylphenyl)methanol. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Page loading... [guidechem.com]
- 3. 页面加载中... [china.guidechem.com]
- 4. 5-Chloro-2-Nitrobenzyl Alcohol CAS 73033-58-6 for Various Industries - 5-Chloro-2-Nitrobenzyl Alcohol, 5-Chloro-2-Nitrobenzenemethanol | Made-in-China.com [m.made-in-china.com]
- 5. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. p-(chloromethyl)diphenylmethane | CAS#:14297-39-3 | Chemsrc [chemsrc.com]
